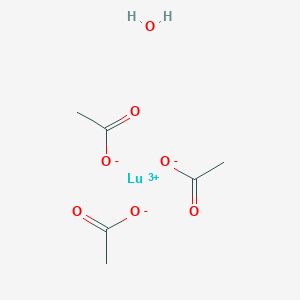
Lutetium(3+);triacetate;hydrate
Übersicht
Beschreibung
Lutetium(3+);triacetate;hydrate, also known as lutetium(III) acetate hydrate, is a chemical compound with the formula (CH₃CO₂)₃Lu·xH₂O. It is the acetate salt of lutetium, a rare earth element. This compound is typically found in the form of colorless crystals and is known for its solubility in water. Lutetium is the heaviest and one of the least abundant of the lanthanides, making its compounds particularly interesting for various scientific applications .
Vorbereitungsmethoden
Lutetium(3+);triacetate;hydrate can be synthesized through several methods:
Neutralization Reaction: This involves reacting a lutetium salt, such as lutetium oxide (Lu₂O₃) or lutetium hydroxide (Lu(OH)₃), with acetic acid (CH₃COOH). The reactions are as follows
Reaction with Gaseous Acetic Acid: Lutetium oxide can also react with gaseous acetic acid to form lutetium(III) acetate.
Analyse Chemischer Reaktionen
Lutetium(3+);triacetate;hydrate undergoes various chemical reactions, including:
Reaction with Ammonium Fluoride: This reaction produces lutetium fluoride (LuF₃) and ammonium acetate (CH₃COONH₄)
Reaction with Phosphoric Acid: This reaction yields lutetium phosphate (LuPO₄) and acetic acid
Wissenschaftliche Forschungsanwendungen
Lutetium(3+);triacetate;hydrate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other lutetium compounds and as a catalyst in various chemical reactions.
Biology and Medicine: Lutetium compounds are explored for their potential in medical imaging and cancer treatment, particularly in photodynamic therapy (PDT) combined with upconverting nanoparticles (UCNPs) for tumor ablation.
Wirkmechanismus
The mechanism by which lutetium(3+);triacetate;hydrate exerts its effects depends on its application. In photodynamic therapy, for example, the compound is used in conjunction with UCNPs that absorb near-infrared (NIR) light and emit shorter wavelength light suitable for PDT. This process involves the generation of reactive oxygen species that can ablate tumor cells .
Vergleich Mit ähnlichen Verbindungen
Lutetium(3+);triacetate;hydrate can be compared with other lanthanide acetates, such as:
- Ytterbium(III) acetate
- Thulium(III) acetate
- Erbium(III) acetate
- Gadolinium(III) acetate
- Europium(III) acetate
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the unique characteristics of each lanthanide element. This compound is unique due to lutetium’s position as the heaviest lanthanide, which can influence its chemical behavior and suitability for certain applications .
Eigenschaften
IUPAC Name |
lutetium(3+);triacetate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Lu.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2/q;;;+3;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTOUBHBKDQYAB-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Lu+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11LuO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648475 | |
| Record name | Lutetium acetate--water (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304675-59-0 | |
| Record name | Lutetium acetate--water (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2'-Chloro-[1,1'-biphenyl]-3-ol](/img/structure/B1613123.png)

![Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]-](/img/structure/B1613127.png)






